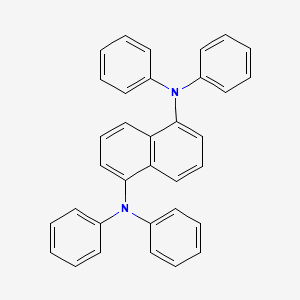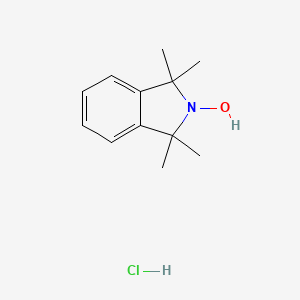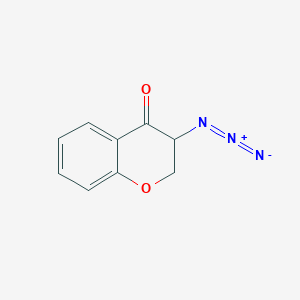
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- typically involves the azidation of a suitable precursor. One common method is the reaction of 4H-1-Benzopyran-4-one, 2,3-dihydro- with sodium azide in the presence of a catalyst such as copper sulfate and sodium ascorbate in dimethylformamide (DMF) at room temperature . This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces a leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The benzopyran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain synthetic applications.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, which can alter its biological activity and reactivity.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-: Has multiple hydroxyl groups, enhancing its antioxidant properties.
Uniqueness
The presence of the azido group in 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- makes it unique among benzopyran derivatives. This functional group imparts distinct reactivity, enabling its use in a variety of synthetic and biological applications.
Properties
CAS No. |
155060-17-6 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-azido-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7N3O2/c10-12-11-7-5-14-8-4-2-1-3-6(8)9(7)13/h1-4,7H,5H2 |
InChI Key |
IZHKRIBZZHYXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


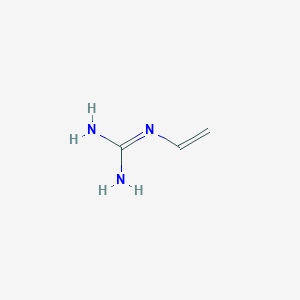
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
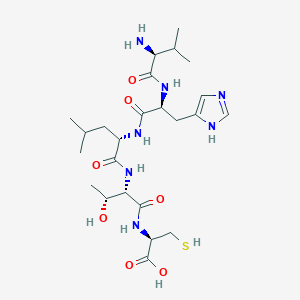



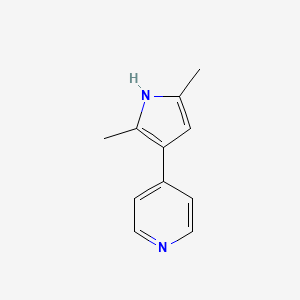
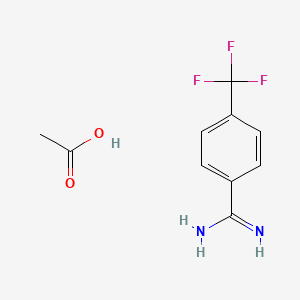
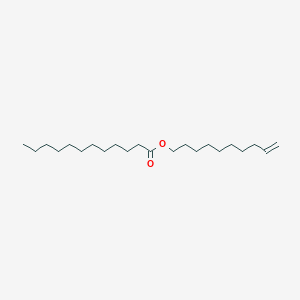
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
